Fmoc-Gly3-Val-Cit-PAB: A Technical Guide for Drug Development Professionals
Fmoc-Gly3-Val-Cit-PAB: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Structure, Properties, and Application of a Key ADC Linker
Introduction
Fmoc-Gly3-Val-Cit-PAB is a crucial component in the development of Antibody-Drug Conjugates (ADCs), serving as a cleavable linker that connects a monoclonal antibody to a cytotoxic payload. Its design allows for stable conjugation in circulation and specific, enzymatic release of the drug within target tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the structure, properties, and experimental protocols associated with Fmoc-Gly3-Val-Cit-PAB for researchers, scientists, and drug development professionals.
Core Structure and Physicochemical Properties
Fmoc-Gly3-Val-Cit-PAB is a peptide-based linker composed of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a triglycine (B1329560) (Gly3) spacer, a valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. The Val-Cit dipeptide is the key functional element, designed for selective cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Chemical Formula | C39H48N8O9 |
| Molecular Weight | 772.85 g/mol |
| CAS Number | 2647914-09-6 |
| Appearance | White to off-white solid |
| Purity | ≥95% to ≥98% (as reported by various suppliers)[1] |
| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) and various formulations containing DMSO, PEG300, Tween80, and saline.[1][2] |
| Storage Conditions | Store at -20°C to -80°C under a nitrogen atmosphere to prevent degradation.[1] |
Mechanism of Action: Enzymatic Cleavage Signaling Pathway
The therapeutic efficacy of ADCs utilizing the Fmoc-Gly3-Val-Cit-PAB linker is contingent upon the selective cleavage of the Val-Cit dipeptide by Cathepsin B within the lysosome of a target cancer cell. This initiates a cascade that leads to the release of the cytotoxic payload.
Experimental Protocols
Synthesis of Fmoc-Gly3-Val-Cit-PAB
Materials:
-
Fmoc-PAB-Wang resin
-
Fmoc-Cit-OH
-
Fmoc-Val-OH
-
Fmoc-Gly-OH
-
Coupling agents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC purification system
Procedure:
-
Resin Swelling: Swell the Fmoc-PAB-Wang resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Amino Acid Coupling (Citrulline): Couple Fmoc-Cit-OH to the deprotected resin using a coupling agent and activator base.
-
Repeat Deprotection and Coupling: Sequentially deprotect the Fmoc group and couple Fmoc-Val-OH, followed by three successive couplings of Fmoc-Gly-OH.
-
Final Fmoc Deprotection: Remove the terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude product by reverse-phase HPLC.[5][6]
-
Lyophilization: Lyophilize the purified fractions to obtain the final product.
Cathepsin B Enzymatic Cleavage Assay
This protocol is designed to evaluate the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.[7][8][]
Materials:
-
Fmoc-Gly3-Val-Cit-PAB
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
HPLC system with a C18 column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Fmoc-Gly3-Val-Cit-PAB in DMSO.
-
Activate Cathepsin B according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Fmoc-Gly3-Val-Cit-PAB solution with the pre-warmed assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B solution.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to pellet the enzyme and collect the supernatant.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the cleaved and uncleaved linker. The amount of cleavage is determined by the decrease in the peak area of the parent molecule and the increase in the peak area of the cleavage product.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC containing the Fmoc-Gly3-Val-Cit-PAB linker.[10]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
ADC constructed with Fmoc-Gly3-Val-Cit-PAB
-
Cell culture medium and supplements
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.
Experimental and Logical Workflows
ADC Development Workflow
The development of an ADC using the Fmoc-Gly3-Val-Cit-PAB linker involves a multi-step process from initial synthesis to in vitro evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Gly3-Val-Cit-PAB | ADC Linker | 2647914-09-6 | Invivochem [invivochem.com]
- 3. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. perlan.com.pl [perlan.com.pl]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
